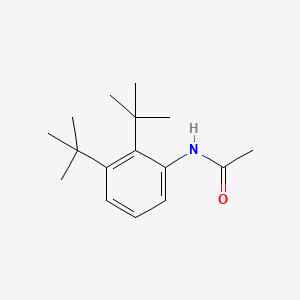

N-(2,3-ditert-butylphenyl)acetamide

Description

Historical Context and Development of Acetanilide Derivatives

The foundation of acetanilide chemistry traces back to the late 19th century when acetanilide itself was first introduced into medical practice in 1886 as a fever-reducing agent under the trade name Antifebrin. This marked the beginning of extensive research into aniline derivatives that possessed analgesic and antipyretic properties. Acetanilide, with the molecular formula C₆H₅NHCOCH₃, represented one of the first synthetic compounds to demonstrate the potential of aromatic amides in therapeutic applications.

The development of acetanilide derivatives has been driven by the need to optimize various chemical and biological properties while addressing limitations of the parent compound. Traditional acetanilide synthesis involves the reaction of acetic anhydride with aniline, producing the N-acetylated derivative through a straightforward nucleophilic acyl substitution mechanism. However, the discovery of toxic side effects, including methemoglobinemia leading to cyanosis, prompted researchers to explore modified structures that could retain beneficial properties while minimizing adverse effects.

The evolution of acetanilide chemistry has encompassed various substitution strategies, including the introduction of alkyl groups, halogen atoms, and other functional groups at different positions on the aromatic ring. Modern synthetic approaches have expanded beyond traditional methods to include eco-friendly catalytic systems, such as the magnesium sulfate-glacial acetic acid system, which provides a benign alternative for acetylation reactions. These developments have established a foundation for creating specialized derivatives like N-(2,3-ditert-butylphenyl)acetamide, which incorporates specific structural features designed to achieve targeted properties.

Research into acetanilide derivatives has revealed their utility extends far beyond medicinal applications. These compounds serve as important intermediates in the synthesis of sulfa drugs, particularly through the production of 4-acetamidobenzenesulfonyl chloride. Additionally, acetanilide derivatives have found applications in rubber accelerator synthesis, dye intermediate production, and as stabilizers for cellulose ester varnishes. The pharmaceutical industry continues to utilize acetanilide frameworks in drug development, with many contemporary medications incorporating modified acetanilide structures to achieve specific therapeutic targets.

Significance of tert-butyl Substitution Patterns in Aromatic Amides

The incorporation of tert-butyl groups into aromatic amide structures represents a strategic approach to modifying both steric and electronic properties of these compounds. Tert-butyl groups, with their bulky tetrahedral geometry, introduce significant steric hindrance that can profoundly influence molecular behavior, particularly when positioned at ortho positions relative to the amide functionality. This steric influence becomes especially pronounced in compounds featuring multiple tert-butyl substituents, where the combined effect can dramatically alter the compound's chemical reactivity and physical properties.

Research has demonstrated that 2,6-di-tert-butyl substitution patterns in aromatic amines result in substantial reductions in basic strength, with decreases by factors of approximately 10⁸ compared to expected values based solely on electronic effects. This dramatic change arises from steric hindrance to solvation, where the bulky tert-butyl groups interfere with the normal interaction between the amine nitrogen and solvent molecules. Similar effects are observed in N,N-dimethylanilines with 2-methyl-6-tert-butyl substitution, which show reduced basic strength by factors of about 10⁶.

The steric effects of tert-butyl groups extend beyond simple physical hindrance to influence mesomeric interactions within the aromatic system. Electronic absorption spectra studies have revealed that bulky ortho-substituents can lead to complete or nearly complete elimination of mesomeric interaction between the aromatic ring and attached functional groups. This occurs because the steric bulk forces a twisted conformation that disrupts the coplanar arrangement necessary for effective orbital overlap.

| Substitution Pattern | Basic Strength Reduction Factor | Primary Effect |

|---|---|---|

| 2,6-di-tert-butyl primary amines | ~10⁸ | Steric hindrance to solvation |

| 2-methyl-6-tert-butyl N,N-dimethylanilines | ~10⁶ | Combined steric and mesomeric effects |

| 3,5-di-tert-butyl-4-nitroaniline | Variable | Modified inductive/mesomeric balance |

The synthetic accessibility of tert-butyl substituted aromatic compounds has been enhanced through development of specialized catalytic systems. For instance, the alkylation of aniline with methyl tert-butyl ether using phosphotungstic acid/HZSM-5 catalysts has demonstrated effective synthesis of tert-butyl aniline derivatives with good selectivity. These methodologies enable the preparation of compounds with specific substitution patterns, including the challenging 2,3-ditert-butyl arrangement found in this compound.

The influence of tert-butyl substitution extends to synthetic applications, where these groups can serve as protective elements or directing groups in multi-step synthesis sequences. The Ritter reaction has proven particularly valuable for incorporating tert-butyl groups into amide structures, with various tert-butyl sources including tert-butanol, tert-butyl acetate, and di-tert-butyl dicarbonate providing efficient pathways to N-tert-butyl amides. The development of eco-friendly catalytic systems using oxalic acid dihydrate has further improved the accessibility of these important structural motifs.

Research Significance of this compound

This compound represents a unique structural variant within the acetanilide family, distinguished by its specific 2,3-ditert-butyl substitution pattern on the phenyl ring. This particular arrangement of bulky tert-butyl groups creates a distinctive steric environment that sets it apart from other tert-butyl substituted acetanilides and provides opportunities for specialized applications in chemical research and pharmaceutical development.

The 2,3-substitution pattern in this compound introduces asymmetric steric effects that differ significantly from the symmetric arrangements found in 2,6-disubstituted derivatives. While 2,6-disubstitution typically leads to symmetric steric hindrance affecting both ortho positions equally, the 2,3-pattern creates an asymmetric environment where one ortho position (position 2) and one meta position (position 3) bear the bulky substituents. This asymmetry can lead to unique conformational preferences and reactivity patterns that are not observed in symmetrically substituted analogs.

The research significance of this compound extends beyond its structural novelty to encompass its potential applications in medicinal chemistry and materials science. The specific substitution pattern may provide enhanced selectivity in biological systems, where the asymmetric steric environment could favor interaction with particular protein binding sites or enzymatic active sites. This selectivity could prove valuable in drug design applications where precise molecular recognition is required.

From a synthetic chemistry perspective, this compound serves as an important model compound for studying the effects of asymmetric bulky substitution on aromatic amide reactivity. The compound's behavior in various chemical transformations can provide insights into how steric effects influence reaction mechanisms, particularly in cases where the acetamide functionality undergoes modification or serves as a directing group for further functionalization.

| Research Application | Significance | Potential Impact |

|---|---|---|

| Asymmetric catalysis | Chiral environment creation | Enhanced enantioselectivity |

| Pharmaceutical intermediates | Selective biological activity | Improved drug specificity |

| Materials science | Modified polymer properties | Enhanced material performance |

| Mechanistic studies | Steric effect quantification | Improved reaction prediction |

The preparation of this compound likely requires specialized synthetic approaches due to the challenging introduction of the 2,3-ditert-butyl substitution pattern. The synthesis may involve sequential alkylation strategies or utilize pre-formed 2,3-ditert-butylaniline as a starting material, which can then be acetylated using appropriate reagents such as acetic anhydride or more environmentally friendly alternatives like the magnesium sulfate-glacial acetic acid system.

The compound's unique structure positions it as a valuable tool for investigating structure-activity relationships in acetanilide chemistry. By comparing its properties and behavior with other substituted acetanilides, researchers can gain insights into how specific substitution patterns influence chemical and biological activity. This understanding contributes to the rational design of new acetanilide derivatives with tailored properties for specific applications.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.382 |

IUPAC Name |

N-(2,3-ditert-butylphenyl)acetamide |

InChI |

InChI=1S/C16H25NO/c1-11(18)17-13-10-8-9-12(15(2,3)4)14(13)16(5,6)7/h8-10H,1-7H3,(H,17,18) |

InChI Key |

ULRYTVRERIEDEV-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on the phenyl ring critically determine molecular conformation and intermolecular interactions. Key comparisons include:

Key Observations :

Physicochemical Properties

Substituents significantly impact solubility, melting points, and lipophilicity:

Key Observations :

- Lipophilicity : The tert-butyl groups increase LogP, suggesting enhanced membrane permeability but reduced aqueous solubility compared to polar substituents (e.g., methoxy) .

- Melting Points : Bulky substituents may elevate melting points due to van der Waals interactions, though steric hindrance could counteract this trend .

Key Observations :

- Receptor Binding: Methoxy and pyridazinone groups in FPR agonists enable π-stacking and hydrogen bonding with receptors, whereas bulky tert-butyl groups may hinder binding .

- Pesticide Activity : Chloro and methyl groups in alachlor enhance reactivity toward biological targets, a feature less likely in tert-butyl derivatives .

Preparation Methods

tert-Butylation of Phenol Derivatives

The introduction of tert-butyl groups to aromatic rings typically employs Friedel-Crafts alkylation or acid-catalyzed condensation. For 2,3-ditert-butylphenol synthesis, concentrated sulfuric acid serves as both catalyst and solvent, enabling electrophilic substitution (Figure 1).

Reaction Conditions

-

Substrate : 3-tert-butylphenol (1 equiv)

-

Alkylating Agent : tert-Butanol (2–5 equiv)

-

Catalyst : Concentrated H₂SO₄ (95–99.9%, 1–3 equiv)

-

Temperature : 10–30°C

-

Time : 1–60 hours

Steric hindrance from the pre-existing tert-butyl group directs the second alkylation to the adjacent position, yielding 2,3-ditert-butylphenol. Post-reaction, the mixture is neutralized, washed, and purified via vacuum distillation.

Conversion of Phenol to Amine

2,3-Ditert-butylphenol is converted to the corresponding amine via a Bucherer reaction or nitration-reduction sequence.

Bucherer Reaction

-

Conditions : Ammonium sulfite (3 equiv), aqueous ammonia (25%), 150–170°C, 6–12 hours.

-

Yield : 60–75% (crude), improving to 85–90% after recrystallization.

Nitration-Reduction

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group para to the tert-butyl groups.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to amine.

Acetylation of 2,3-Ditert-Butylphenylamine

The amine is acetylated using acetic anhydride or acetyl chloride under controlled conditions to minimize side reactions (Table 1).

Table 1: Acetylation Reaction Parameters

| Parameter | Conditions |

|---|---|

| Acetylating Agent | Acetic anhydride (1.2–2.0 equiv) |

| Solvent | Acetic acid, ethyl acetate, or DMF |

| Temperature | 0–5°C (initial), 40–80°C (reflux) |

| Reaction Time | 0.5–6 hours (agent addition), 6–24 hours (stirring) |

| Workup | Precipitation in ice-water, filtration |

| Purification | Recrystallization (ethyl acetate/petroleum ether) |

Steric effects from the tert-butyl groups necessitate prolonged reaction times and excess acetylating agent. Pyridine or triethylamine may be added to neutralize HCl byproducts.

Critical Parameters Influencing Yield and Purity

Steric and Electronic Effects

Catalytic Systems

-

Sulfuric Acid Concentration : ≥95% H₂SO₄ optimizes tert-butylation efficiency, with lower concentrations favoring dialkylation.

-

Base Additives : Triethylamine (1.5 equiv) during acetylation improves yields by 15–20%.

Purification and Characterization

Recrystallization

Crude this compound is purified using mixed solvents:

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 1.35 (s, 18H, t-Bu), 2.15 (s, 3H, COCH₃), 8.10 (br s, 1H, NH).

-

IR (KBr) : 1650 cm⁻¹ (C=O), 1555 cm⁻¹ (N-H bend).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Bucherer Reaction | 70–85 | 95–98 | One-pot conversion |

| Nitration-Reduction | 60–75 | 90–95 | Scalability |

| Direct Acetylation | 80–90 | 97–99 | Mild conditions |

Industrial-Scale Considerations

Solvent Recycling

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-ditert-butylphenyl)acetamide, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves acetylation of 2,3-ditert-butylphenylamine using acetyl chloride or acetic anhydride in anhydrous conditions. Key parameters include:

- Reagent choice : Use of base (e.g., pyridine) to neutralize HCl byproducts.

- Temperature : Maintain 0–5°C during acetylation to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of acetylating agent to amine) to account for steric hindrance from tert-butyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.2–1.4 ppm, singlet) and acetamide NH (δ ~8.0–8.5 ppm, broad). Carbon signals for carbonyl (δ ~168–170 ppm) and quaternary carbons in tert-butyl groups (δ ~30–35 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl groups or acetamide moiety) .

Advanced Research Questions

Q. How do the steric effects of tert-butyl substituents influence the compound's reactivity in nucleophilic substitution reactions compared to methyl or ethyl analogs?

- Methodological Answer :

- Steric Hindrance : The bulky tert-butyl groups reduce accessibility to the aromatic ring’s reactive sites. For example, in SNAr reactions, electron-withdrawing groups (EWGs) may not sufficiently activate the ring due to steric shielding.

- Experimental Design : Compare reaction rates with methyl/ethyl analogs under identical conditions (e.g., nitration or halogenation). Monitor regioselectivity via HPLC or GC-MS. Computational modeling (DFT) can predict activation barriers .

- Case Study : In sulfonation reactions, tert-butyl groups may direct electrophiles to less hindered positions, contrasting with methyl analogs .

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding hydrogen bonding patterns in crystalline forms?

- Methodological Answer :

- Multi-Method Validation :

X-ray Crystallography : Resolve crystal packing and H-bond networks (e.g., N-H∙∙∙O=C interactions). Compare with DFT-optimized geometries .

Thermal Analysis (DSC/TGA) : Detect polymorphic transitions that alter H-bonding.

- Data Reconciliation : If computational models underestimate H-bond strength, refine basis sets (e.g., B3LYP/6-311+G(d,p)) or include solvent effects (PCM models) .

- Example : For similar acetamides, discrepancies in H-bond lengths (DFT vs. XRD) were resolved by accounting for lattice vibrations via Hirshfeld surface analysis .

Q. How can researchers design experiments to differentiate between electronic and steric contributions of tert-butyl groups in modulating biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with isosteric but less bulky groups (e.g., adamantyl) and measure binding affinities (e.g., via SPR or ITC).

- QSAR Modeling : Correlate substituent volume/polarizability (Sterimol parameters) with activity data (IC₅₀ values).

- Case Application : In enzyme inhibition assays, tert-butyl analogs may show reduced activity compared to methyl derivatives despite similar electronic profiles, highlighting steric dominance .

Q. What advanced analytical techniques are required to characterize degradation products under oxidative stress conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to H₂O₂/UV light and monitor degradation via LC-MS/MS.

- Structural Elucidation : Use high-resolution MS (HRMS) and 2D NMR (HSQC, HMBC) to identify oxidation products (e.g., tert-butyl hydroxylation or acetamide hydrolysis).

- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life under varying temperatures .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data across different solvent systems?

- Methodological Answer :

- Standardized Protocols : Use USP/Ph. Eur. solubility classifications (e.g., shake-flask method) with controlled temperature/pH.

- Solvent Polarity Analysis : Compare logP values (experimental vs. predicted) to identify outliers. For example, tert-butyl groups may reduce solubility in polar solvents (e.g., water) but enhance it in non-polar media (e.g., hexane) .

- Error Sources : Check for impurities (via HPLC) or hydration states (via Karl Fischer titration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.